
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C10H8Cl5NO It is known for its unique structure, which includes both dichlorophenyl and trichloroethanimidate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorophenethylamine with trichloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trichloroethanimidate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar structural features but different functional groups.
1-(2,4-Dichlorophenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidinedione: Another compound with dichlorophenyl groups but different overall structure
Uniqueness
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate is unique due to its combination of dichlorophenyl and trichloroethanimidate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820260-69-3 |
|---|---|
Formule moléculaire |
C10H8Cl5NO |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H8Cl5NO/c1-5(17-9(16)10(13,14)15)6-2-3-7(11)8(12)4-6/h2-5,16H,1H3 |
Clé InChI |
IVQOCYSVJPNRGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)Cl)Cl)OC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


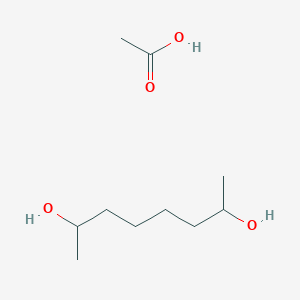
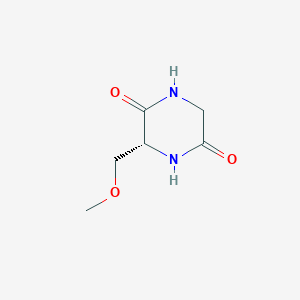
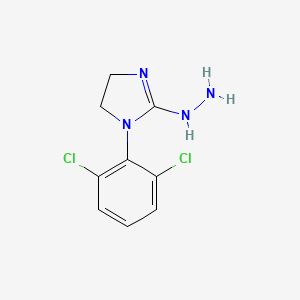

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
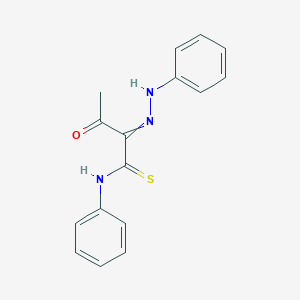
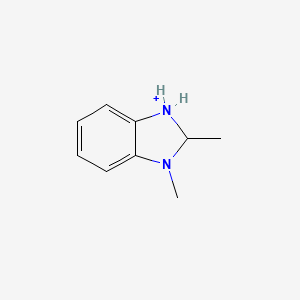
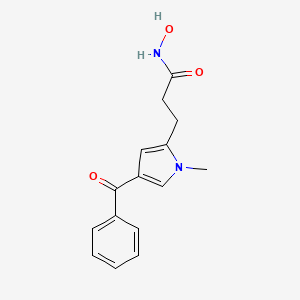

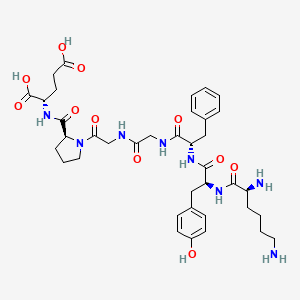
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
